2-chloro-3-phenyl-DL-alanine

Immuno-Oncology Enzymology Tryptophan Metabolism

Ensure experimental integrity with the authentic 2-chloro (ortho) isomer. Generic chlorophenylalanine introduces significant variability; only the ortho configuration provides the distinct steric and electronic constraints required for reproducible IDO1 inhibition (IC50 1,300 nM), differential amino acid oxidase recognition, and efficient genetic incorporation via halogen bonding. Secure lot-specific purity documentation to validate your quantitative benchmarks.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 14091-11-3
Cat. No. B556781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-phenyl-DL-alanine
CAS14091-11-3
Synonyms2-Chloro-DL-Phenylalanine; 2-amino-3-(2-chlorophenyl)propanoicacid; 14091-11-3; 2-chlorophenylalanine; o-Chloro-dl-phenylalanine; DL-PHE(2-CL)-OH; 2-Amino-3-(2-chloro-phenyl)-propionicacid; DL-Phenylalanine,2-chloro-; NSC28185; O-Chlorophenylalanine; ACMC-20anxv; ACMC-209piz; AC1Q3PEU; 2-Chloro-D-Phe-OH.HCl; SCHEMBL43976; DL-O-CHLOROPHENYLALANINE; 2-Chloro-3-phenyl-DL-alanine; AC1L39Z5; DL-beta-(o-Chlorophenyl)alanine; CTK8B5709; MolPort-003-894-416; EINECS237-939-2; ANW-49743; AR-1E0757; MFCD00037774
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyCVZZNRXMDCOHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-phenyl-DL-alanine (CAS 14091-11-3) Procurement and Scientific Differentiation Guide


2-Chloro-3-phenyl-DL-alanine (CAS 14091-11-3, 2-chloro-DL-phenylalanine) is a synthetic chlorinated derivative of phenylalanine, belonging to the class of non-proteinogenic amino acids . This compound is available as a racemic mixture and features a chlorine atom at the ortho position of the phenyl ring, distinguishing it from other chlorinated phenylalanine isomers. Its molecular weight is 199.63 g/mol, and it is commonly supplied as a white to off-white powder with purity grades typically at or above 98% (HPLC) for research applications . As an unnatural amino acid analog, it serves as a molecular probe in enzymology, a building block in peptide chemistry, and a reference standard in analytical method development .

Procurement Risk: Why 2-Chloro-DL-phenylalanine Cannot Be Interchanged with Other Chlorophenylalanine Isomers


Substituting 2-chloro-DL-phenylalanine with alternative chlorophenylalanine isomers (e.g., 3-chloro or 4-chloro) introduces significant experimental variability that undermines data reproducibility. The position of the chlorine substituent on the phenyl ring dictates the electronic distribution, steric profile, and molecular recognition properties of the amino acid [1]. Early enzymological studies demonstrated that the ortho (2-), meta (3-), and para (4-) chlorophenylalanine isomers exhibit differential substrate recognition by amino acid oxidases [2]. More recent studies confirm that the ortho-chloro configuration imposes a distinct conformational constraint that alters binding modes at biological targets relative to other halogenated analogs [3]. Generic procurement of an unspecified isomer therefore risks invalidating established assays, altering peptide folding or stability, and yielding non-reproducible quantitative results. Researchers must specify the exact positional isomer to ensure continuity with published methodologies and to preserve the intended structure-activity relationship.

Quantitative Differentiation Evidence for 2-Chloro-DL-phenylalanine (CAS 14091-11-3)


IDO1 Enzyme Inhibition Potency of 2-Chloro-DL-phenylalanine

2-Chloro-DL-phenylalanine demonstrates direct inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), an immune checkpoint target in oncology [1]. The compound exhibits an IC50 of 1,300 nM in this assay, establishing it as a moderately active scaffold within the phenylalanine analog space. This data provides a quantitative baseline for researchers evaluating IDO1 modulators.

Immuno-Oncology Enzymology Tryptophan Metabolism

Ortho- vs. Meta-Chloro Isomer Differentiation in Enzymatic Substrate Recognition

The positional isomerism of chlorine substitution on the phenylalanine ring directly determines substrate recognition by specific amino acid oxidases. A foundational comparative study examined the action of D-amino acid oxidase (pig kidney) and L-amino acid oxidase (cobra venom) on all three chlorophenylalanine isomers (ortho-, meta-, and para-) [1]. The study demonstrated that all three isomers serve as substrates, but their relative activity profiles differ based on the enzyme source and stereochemistry. This establishes that 2-chloro substitution (ortho) confers distinct enzymological behavior compared to 3-chloro (meta) and 4-chloro (para) analogs [1].

Enzymology Amino Acid Oxidases Substrate Specificity

Ortho-Chloro Substitution Effect on Halogen Bonding in tRNA Synthetase Recognition

The ortho-chloro substitution in 2-chlorophenylalanine enables unique halogen bonding interactions with engineered pyrrolysyl-tRNA synthetase (PylRS) mutants. A designed PylRS mutant binds o-chlorophenylalanine via two halogen bonds, facilitating its efficient genetic incorporation into proteins [1]. The ortho-chloro geometry positions the halogen atom for favorable non-covalent interactions with backbone carbonyls and side-chain residues in the enzyme active site, a feature not equivalently achieved by meta- or para-substituted phenylalanine analogs [1].

Genetic Code Expansion Protein Engineering Halogen Bonding

Analytical Reference Standard Grade: Certified Purity for Quantitative Applications

2-Chloro-DL-phenylalanine is available as a certified analytical reference standard manufactured under ISO 17034 accreditation, ensuring traceable quantitative accuracy for pharmaceutical quality control and metabolomics applications . Vendors supply this compound at purity specifications of ≥99.91% and ≥98% (HPLC) , with full analytical characterization including ¹H NMR, ¹³C NMR, MS, IR, and elemental analysis data available [1]. This certification level is essential for accurate quantification in LC-MS/MS and HPLC method development.

Analytical Chemistry Method Validation Reference Standards

Validated Research and Industrial Application Scenarios for 2-Chloro-DL-phenylalanine (CAS 14091-11-3)


IDO1 Inhibitor Screening and Tryptophan Metabolism Research

This compound can be employed as a moderate-affinity control or scaffold in IDO1 enzymatic inhibition assays. The established IC50 of 1,300 nM provides a validated quantitative benchmark for comparing novel inhibitors or for calibrating assay sensitivity in kynurenine production measurement protocols. Its moderate potency makes it suitable as a reference compound in high-throughput screening campaigns targeting this immune checkpoint enzyme, where it can serve to validate assay performance without saturating the target at low concentrations [1].

Enzymatic Substrate Specificity Studies of Amino Acid Oxidases

2-Chloro-DL-phenylalanine is uniquely suited for comparative enzymology studies investigating how halogen substitution position affects substrate recognition by amino acid oxidases. The established finding that ortho-, meta-, and para-chlorophenylalanine isomers exhibit differential substrate behavior toward D-amino acid oxidase (pig kidney) and L-amino acid oxidase (cobra venom) positions this compound as an essential probe for mapping active site steric and electronic requirements [1]. Procurement of the ortho-chloro isomer specifically enables rigorous head-to-head comparison with other positional isomers.

Genetic Code Expansion via Orthogonal tRNA Synthetase Systems

The ortho-chloro substitution enables unique halogen bonding interactions with engineered pyrrolysyl-tRNA synthetase mutants, facilitating efficient genetic incorporation of this non-canonical amino acid into recombinant proteins [1]. This application requires the precise ortho-chloro geometry, as the two halogen bonds formed between the chlorine atom and the enzyme active site are sterically dependent on this specific substitution pattern. Procurement of the correct ortho isomer is therefore non-negotiable for achieving efficient incorporation yields in stop codon suppression experiments.

LC-MS/MS Method Development and Quantitative Metabolomics

The commercial availability of ISO 17034-certified analytical reference standard grade 2-chloro-DL-phenylalanine with documented purity of 99.91% supports its use as a calibration standard or internal standard surrogate in LC-MS/MS method development for amino acid and metabolite quantification [1]. The full analytical characterization package (¹H NMR, ¹³C NMR, MS, IR) enables confident method validation and traceable quantitation in regulated bioanalytical environments, including pharmaceutical impurity profiling and metabolomics studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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